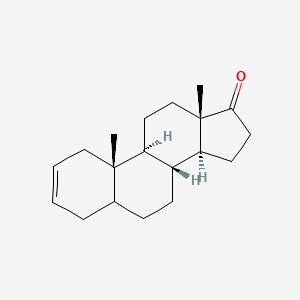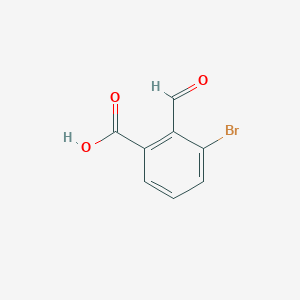
Boc-L-4-Bromophenylalaninol
Overview
Description
Boc-L-4-Bromophenylalaninol: is a chemical compound that belongs to the class of amino alcohols. It is derived from L-phenylalanine, an essential amino acid, and is characterized by the presence of a bromine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-4-Bromophenylalaninol typically involves the following steps:
Protection of the Amino Group: The amino group of L-4-bromophenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction is carried out in an aqueous medium with tert-butyl alcohol as a co-solvent. The reaction mixture is stirred at room temperature until the completion of the reaction.
Reduction of the Carboxyl Group: The carboxyl group of the protected amino acid is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF). The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-L-4-Bromophenylalaninol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form primary amines or other reduced derivatives using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas with a catalyst
Substitution: Potassium carbonate (K2CO3), sodium hydride (NaH)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Primary amines, alcohols
Substitution: Various substituted phenylalaninol derivatives
Scientific Research Applications
Chemistry: Boc-L-4-Bromophenylalaninol is widely used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new chemical entities.
Biology: In biological research, this compound is used as a building block for the synthesis of peptides and proteins. The Boc protecting group is stable under physiological conditions but can be removed under acidic conditions, allowing for controlled deprotection during peptide synthesis.
Medicine: The compound is used in the development of pharmaceutical drugs, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features enable it to interact with specific biological targets, making it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its versatility in chemical reactions makes it a key component in various manufacturing processes.
Mechanism of Action
The mechanism of action of Boc-L-4-Bromophenylalaninol is primarily related to its ability to interact with specific molecular targets. The bromine atom on the phenyl ring and the Boc protecting group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Boc-L-Phenylalaninol: Similar structure but lacks the bromine atom on the phenyl ring.
Boc-L-Tyrosinol: Contains a hydroxyl group on the phenyl ring instead of a bromine atom.
Boc-L-Tryptophanol: Contains an indole ring instead of a phenyl ring.
Uniqueness: Boc-L-4-Bromophenylalaninol is unique due to the presence of the bromine atom on the phenyl ring, which imparts distinct reactivity and binding properties. This feature allows for selective functionalization and interaction with specific biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWUXGXKXNAINU-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate](/img/structure/B7889912.png)






![7-bromo-1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7889975.png)
![6-iodo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7889981.png)
![5-nitro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7889989.png)
